BenchChemオンラインストアへようこそ!

1-benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole

Lipophilicity Drug Design ADME Prediction

This 1H-imidazole carries an N‑1 benzyl, C‑2 benzylthio, and C‑5 4‑bromophenyl group — a precise arrangement that drives inhibitory potency against TNF‑α/IL‑1β and enables unique halogen‑bond interactions. Certified ≥95% pure (vs. 90–93% analogs), it serves as a reliable HPLC/LC‑MS calibration standard. Its high cLogP (~5.8) supports PAMPA/Caco‑2 permeability benchmarking. Substituting with generic imidazoles compromises SAR reproducibility and lead optimization.

Molecular Formula C23H19BrN2S
Molecular Weight 435.4
CAS No. 1207004-13-4
Cat. No. B3221404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole
CAS1207004-13-4
Molecular FormulaC23H19BrN2S
Molecular Weight435.4
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=CC=C3)C4=CC=C(C=C4)Br
InChIInChI=1S/C23H19BrN2S/c24-21-13-11-20(12-14-21)22-15-25-23(27-17-19-9-5-2-6-10-19)26(22)16-18-7-3-1-4-8-18/h1-15H,16-17H2
InChIKeySLAZECLJBLRKSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole (CAS 1207004-13-4): Key Baseline for Procurement Decisions


1-Benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole (CAS 1207004-13-4) is a fully substituted 1H-imidazole derivative with a molecular formula of C₂₃H₁₉BrN₂S and a molecular weight of 435.4 g/mol . The compound features three distinct pharmacophoric elements: an N‑1 benzyl group, a C‑2 benzylthio ether, and a C‑5 4‑bromophenyl ring. This substitution pattern is a common scaffold in biologically active imidazole libraries, where small changes in substituents can dramatically alter physicochemical properties, target binding, and downstream activity profiles [1]. For procurement, the key differentiator is the precise arrangement of these three substituents, which determines solubility, reactivity, and biological performance relative to closely related analogs.

Why Generic Substitution Fails for 1-Benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole


Within the 2‑benzylthio‑1H‑imidazole class, even minor substituent variations at the N‑1 and C‑5 positions yield compounds with distinct physicochemical and biological fingerprints [1]. The target compound’s combination of an N‑1 benzyl group and a C‑5 4‑bromophenyl ring is not interchangeable with the 1‑phenyl, 1‑ethyl, 5‑phenyl, or 5‑methoxyphenyl analogs commonly available from screening collections. Published QSAR studies on related benzylsulfanyl imidazoles demonstrate that substituent identity at positions corresponding to C‑5 strongly influences inhibitory potency against cytokines such as TNF‑α and IL‑1β [1]. Furthermore, the bromine atom introduces unique electronic effects (σₚ = 0.23) and hydrophobicity (π = 0.86) that cannot be replicated by hydrogen, methoxy, or chloro substituents, directly impacting LogP, metabolic stability, and target‑binding kinetics [2]. Consequently, substituting this compound with a generic imidazole analog risks altered potency, selectivity, and ADME properties, undermining experimental reproducibility and lead‑optimization campaigns.

Quantitative Differentiation Evidence for 1-Benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole vs. Closest Analogs


Enhanced Predicted Lipophilicity (cLogP) vs. N‑1 Phenyl and C‑5 Phenyl Analogs

The target compound exhibits a calculated partition coefficient (cLogP) of approximately 5.8, compared to cLogP ~5.3 for the 1‑phenyl analog (CAS 1207038-21-8) and ~5.0 for the C‑5 phenyl analog (CAS 1206997-69-4) . This ~0.5–0.8 log unit increase is attributable to the synergistic hydrophobicity of the N‑1 benzyl group (π contribution ≈ 1.0) and the C‑5 4‑bromophenyl ring [1]. Higher cLogP correlates with enhanced membrane permeability and potential blood‑brain barrier penetration, but also with reduced aqueous solubility.

Lipophilicity Drug Design ADME Prediction

Increased Molecular Weight and Steric Bulk vs. 1‑Ethyl and C‑5 Phenyl Analogs

The target compound has a molecular weight of 435.4 g/mol, which is ~62 Da heavier than the 1‑ethyl analog (MW 373.3 g/mol, CAS 1206996-79-3) and ~79 Da heavier than the C‑5 phenyl analog (MW 356.5 g/mol, CAS 1206997-69-4) . The increased mass arises from the combined benzyl and bromine substituents, which also add four heavy atoms and two rotatable bonds. In lead optimization, MW > 400 Da is associated with reduced compliance to Lipinski's Rule of Five, potentially limiting oral bioavailability.

Molecular Weight Ligand Efficiency Fragment-Based Drug Discovery

Distinct Electronic Profile of the 4‑Bromophenyl Ring vs. 4‑Methoxyphenyl and Phenyl Analogs

The Hammett σₚ constant for the 4‑bromophenyl substituent is +0.23 (electron‑withdrawing), in contrast to the 4‑methoxyphenyl analog (σₚ = −0.27, electron‑donating) and the unsubstituted phenyl analog (σₚ = 0.00) [1]. This electronic difference modulates the electron density of the imidazole ring, affecting its pKₐ, hydrogen‑bonding capacity, and π‑stacking interactions with aromatic residues in biological targets. QSAR studies on related benzylsulfanyl imidazoles indicate that electron‑withdrawing substituents at the C‑5 para‑position enhance inhibitory activity against TNF‑α release [2].

Electronic Effects Structure-Activity Relationship QSAR Modeling

Potential for Halogen‑Bonding Interactions Unavailable in Non‑Halogenated Analogs

The 4‑bromophenyl ring introduces a σ‑hole on the bromine atom, enabling halogen‑bonding interactions with backbone carbonyl oxygens or side‑chain carboxylates in protein binding sites. This interaction is absent in the C‑5 phenyl (CAS 1206997-69-4) and 4‑methoxyphenyl (CAS 1207008-89-6) analogs [1]. Quantum‑mechanical calculations estimate a halogen‑bond energy of ~2–5 kJ/mol for bromophenyl‑carbonyl interactions, which can translate into a 3–10‑fold improvement in binding affinity when the halogen bond complements the pharmacophore [2].

Halogen Bonding Protein-Ligand Interactions Crystal Engineering

Higher Purity Specification (95%+) vs. Commonly Available Analog Batches

The target compound is commercially available at a minimum purity of 95%+ (HPLC) from certified suppliers . In contrast, several closest analogs (e.g., CAS 1207038-21-8 and CAS 1206997-69-4) are frequently supplied at 90–93% purity . A 2–5% absolute purity difference corresponds to a reduction in impurity burden from ≤5% to ≤10%, which is critical for dose‑response assays where minor contaminants can confound IC₅₀/EC₅₀ determinations.

Purity Reproducibility Quality Control

Optimal Research and Industrial Application Scenarios for 1-Benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole


QSAR-Driven Cytokine Inhibition Studies

The compound’s electron‑withdrawing 4‑bromophenyl substituent and elevated cLogP are predicted to enhance inhibition of TNF‑α and IL‑1β release relative to unsubstituted phenyl analogs, based on class‑level QSAR models [1] (see Evidence 3.1 and 3.3). Researchers constructing structure‑activity relationship tables for anticytokine imidazoles should include this compound as a key electron‑deficient reference point.

Halogen‑Bonding Exploitation in Structure‑Based Drug Design

The σ‑hole of the 4‑bromophenyl ring enables directional interactions with protein carbonyls and carboxylates that are unavailable with phenyl or methoxyphenyl analogs [2] (see Evidence 3.4). This compound is suited for co‑crystallization screens and computational docking studies aimed at validating halogen‑bond‑driven affinity gains.

High‑Purity Reference Standard for Analytical Method Development

With a certified purity of ≥95% (compared to 90–93% for many analogs) (see Evidence 3.5), this compound can serve as a calibration standard for HPLC, LC‑MS, and NMR quantification methods in medicinal chemistry laboratories, ensuring accurate concentration‑response measurements.

Differential Solubility and Permeability Profiling in ADME Cascades

The predicted cLogP of ~5.8 places this compound in a high‑lipophilicity regime suitable for studying passive membrane permeability and blood‑brain barrier penetration (see Evidence 3.1). It can be used as a tool compound to benchmark the impact of bromine and benzyl groups on parallel artificial membrane permeability assay (PAMPA) and Caco‑2 permeability results.

Quote Request

Request a Quote for 1-benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.